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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3-
Methoxy-phenyl)-isoxazole-5-carbaldehyde, a key heterocyclic intermediate in medicinal

chemistry and drug development.[1] Isoxazole derivatives are recognized for their wide

spectrum of biological activities, making their unambiguous structural confirmation paramount.

[2][3][4] This document offers researchers, scientists, and drug development professionals a

detailed walkthrough of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data expected for this compound. The guide emphasizes the causality

behind spectroscopic phenomena, providing a robust framework for structural elucidation and

quality control.

Molecular Structure and Overview
3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde possesses a molecular formula of

C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1][5] The structure is composed of three

key functional regions: a 3-methoxyphenyl substituent, a central 1,2-isoxazole heterocyclic ring,
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and a 5-position carbaldehyde group. Each of these components imparts distinct and

identifiable signatures in various spectroscopic analyses.

Caption: Molecular structure of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The

chemical shift, multiplicity, and integration of each signal provide precise information about the

electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR Acquisition
A robust protocol for acquiring high-quality ¹H NMR data is essential for accurate structural

analysis.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample
in ~0.7 mL of deuterated

solvent (e.g., CDCl3).

Add internal standard
(TMS, 0 ppm).

Transfer to a
5 mm NMR tube.

Insert sample into a
400 MHz (or higher)
NMR spectrometer.

Tune and shim the
magnetic field.

Acquire spectrum with
sufficient scans (e.g., 16-64)

for good signal-to-noise.

Apply Fourier
transform.

Phase and baseline
correction.

Calibrate spectrum to
TMS (0.00 ppm).

Integrate peaks and
analyze multiplicities.

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR spectroscopic analysis.
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Expected ¹H NMR Data
The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic

molecules due to its good solubilizing properties and minimal spectral overlap.[6][7]

Assigned Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehyde-H 9.9 - 10.1 Singlet (s) 1H

Isoxazole-H (C4-H) 7.0 - 7.2 Singlet (s) 1H

Ar-H 7.3 - 7.5 Multiplet (m) 3H

Ar-H 6.9 - 7.1 Multiplet (m) 1H

Methoxy-H (OCH₃) 3.8 - 3.9 Singlet (s) 3H

Note: These are predicted values based on analogous structures. Actual values may vary

slightly.[8][9][10]

Interpretation and Mechanistic Insight
Aldehyde Proton (s, ~10.0 ppm): This proton is the most deshielded in the molecule. Its

significant downfield shift is a direct consequence of the powerful electron-withdrawing

nature and magnetic anisotropy of the adjacent carbonyl group. Its singlet nature confirms

the absence of adjacent protons for coupling.

Isoxazole Ring Proton (s, ~7.1 ppm): The proton at the C4 position of the isoxazole ring

typically appears as a sharp singlet, a characteristic feature of 3,5-disubstituted isoxazoles.

[9][10]

Aromatic Protons (m, 6.9-7.5 ppm): The four protons on the 3-methoxyphenyl ring will exhibit

complex splitting patterns (multiplets) due to ortho- and meta-couplings. The electron-

donating methoxy group and the electron-withdrawing isoxazole ring influence their chemical

shifts, leading to a spread-out appearance in this region.

Methoxy Protons (s, ~3.85 ppm): The three protons of the methoxy group are chemically

equivalent and do not couple with other protons, resulting in a sharp singlet. Their chemical
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shift is characteristic of an aryl methyl ether.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. With broadband proton

decoupling, each unique carbon atom typically appears as a single line, with its chemical shift

indicating its electronic environment.

Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of

the ¹³C isotope. A standard experiment is performed with broadband proton decoupling to

simplify the spectrum into singlets for each carbon.[6][7]

Expected ¹³C NMR Data
Assigned Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 185 - 190

Isoxazole C5 170 - 172

Isoxazole C3 162 - 164

Aromatic C-O 159 - 161

Aromatic C (quaternary) 129 - 131

Aromatic CH 110 - 130

Isoxazole C4 97 - 100

Methoxy (OCH₃) 55 - 56

Note: Predicted values based on known isoxazole derivatives.[9][11]

Interpretation and Mechanistic Insight
Carbonyl Carbon (~187 ppm): The aldehyde's sp²-hybridized carbonyl carbon is the most

deshielded carbon due to the polarization of the C=O bond, placing it far downfield.
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Isoxazole Carbons (C3, C5, C4): The carbons of the heterocyclic ring resonate at distinct

positions. C3 and C5, being bonded to electronegative heteroatoms, are significantly

downfield compared to C4. The C4 carbon's chemical shift around 98 ppm is highly

characteristic.[9]

Aromatic Carbons (110-161 ppm): The six carbons of the phenyl ring appear in the typical

aromatic region. The carbon directly attached to the oxygen of the methoxy group is the most

deshielded among them, while the quaternary carbon attached to the isoxazole ring is also

identifiable.

Methoxy Carbon (~55.5 ppm): The sp³-hybridized carbon of the methoxy group appears

upfield, consistent with a methyl group attached to an electronegative oxygen atom.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. Specific bonds absorb

infrared radiation at characteristic frequencies, providing a molecular fingerprint.

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of

solid samples, requiring minimal preparation.
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Place small amount of
solid sample on the

ATR crystal.

Apply pressure to ensure
good contact.

Record background spectrum
(clean crystal).

Record sample spectrum.

Process data:
Baseline correction and

peak identification.

Click to download full resolution via product page

Caption: Simplified workflow for ATR-FTIR analysis.

Characteristic IR Absorptions
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic & Isoxazole C-H

~2900, ~2800 C-H Stretch Aldehyde (Fermi doublet)

~1715 C=O Stretch Aldehyde Carbonyl

~1605, ~1580, ~1470 C=C / C=N Stretch Aromatic & Isoxazole Rings

~1250, ~1030 C-O Stretch Aryl-O-CH₃ (Ether)

~900-675 C-H Bend Aromatic Out-of-Plane

Note: Characteristic absorption frequencies for isoxazole and aldehyde moieties.[8][10][12][13]

Interpretation and Mechanistic Insight
The IR spectrum provides definitive proof of the key functional groups.

Aldehyde Group: The most prominent feature is the intense C=O stretching band around

1715 cm⁻¹. Its presence is corroborated by the two weaker, but highly characteristic, C-H

stretching bands of the aldehyde proton near 2800 and 2900 cm⁻¹.

Aromatic and Isoxazole Systems: The sharp peaks in the 1470-1605 cm⁻¹ region are due to

the stretching vibrations within the two ring systems.

Methoxy Group: The strong bands corresponding to the asymmetric and symmetric C-O

stretching of the aryl ether linkage confirm the presence of the methoxy substituent.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common

technique that imparts high energy, leading to predictable fragmentation.[14][15]

Expected Mass Spectrum Data
Molecular Formula: C₁₁H₉NO₃
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Exact Mass: 203.0582

Molecular Ion (M⁺˙): m/z = 203

Primary Fragmentation Pathways
The molecular ion (M⁺˙) will undergo fragmentation by breaking at its weakest points to form

more stable ions and neutral radicals.

[M]⁺˙
m/z = 203

[M-H]⁺
m/z = 202

- H˙

[M-CHO]⁺
m/z = 174

- CHO˙

[M-OCH₃]⁺
m/z = 172

- CH₃O˙

[C₇H₇O]⁺
m/z = 107

- C₂H₂N˙

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation and Mechanistic Insight
Molecular Ion Peak (m/z 203): The presence of a peak at m/z 203 confirms the molecular

weight of the compound.

[M-H]⁺ (m/z 202): Loss of the weakly bound aldehyde proton radical is a very common

fragmentation pathway for aldehydes, resulting in a stable acylium ion.[16]

[M-CHO]⁺ (m/z 174): Cleavage of the bond between the isoxazole ring and the formyl group

results in the loss of a formyl radical (·CHO, 29 Da). This is often a significant peak,

indicating the presence of a terminal aldehyde.
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Further Fragmentation: The fragment at m/z 174 can undergo further cleavage, such as the

breakdown of the isoxazole ring, to produce other characteristic ions like the methoxyphenyl

cation.

Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-

validating system for the unequivocal identification and structural confirmation of 3-(3-Methoxy-
phenyl)-isoxazole-5-carbaldehyde. The characteristic aldehyde signals in all spectra,

combined with the specific signatures of the disubstituted isoxazole and methoxyphenyl

moieties, create a unique spectroscopic fingerprint. This guide provides the foundational data

and interpretive logic necessary for researchers to confidently characterize this valuable

synthetic intermediate, ensuring the integrity of materials used in drug discovery and

development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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